molecular formula C8H13F3N2O3 B1469512 N,N-dimethylazetidine-3-carboxamide 2,2,2-trifluoroacetate CAS No. 1228230-61-2

N,N-dimethylazetidine-3-carboxamide 2,2,2-trifluoroacetate

Cat. No. B1469512
Key on ui cas rn: 1228230-61-2
M. Wt: 242.2 g/mol
InChI Key: AZCOMVNSAUJHFJ-UHFFFAOYSA-N
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Patent
US09346816B2

Procedure details

To 324.3 mg (1.42 mmol) 3-dimethylcarbamoyl-azetidine-1-carboxylic acid tert-butyl ester in 7.5 mL DCM was added 2.5 mL TFA and the reaction was stirred at room temperature for 5 hours. The solvent was evaporated to give the desired product as a TFA salt, which was used for the next step without further purification.
Quantity
324.3 mg
Type
reactant
Reaction Step One
Name
Quantity
2.5 mL
Type
reactant
Reaction Step One
Name
Quantity
7.5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC([N:8]1[CH2:11][CH:10]([C:12](=[O:16])[N:13]([CH3:15])[CH3:14])[CH2:9]1)=O)(C)(C)C.[C:17]([OH:23])([C:19]([F:22])([F:21])[F:20])=[O:18]>C(Cl)Cl>[F:20][C:19]([F:22])([F:21])[C:17]([OH:23])=[O:18].[CH3:14][N:13]([CH3:15])[C:12]([CH:10]1[CH2:11][NH:8][CH2:9]1)=[O:16].[C:17]([OH:23])([C:19]([F:22])([F:21])[F:20])=[O:18] |f:3.4|

Inputs

Step One
Name
Quantity
324.3 mg
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CC(C1)C(N(C)C)=O
Name
Quantity
2.5 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Name
Quantity
7.5 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction was stirred at room temperature for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
FC(C(=O)O)(F)F.CN(C(=O)C1CNC1)C
Name
Type
product
Smiles
C(=O)(C(F)(F)F)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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